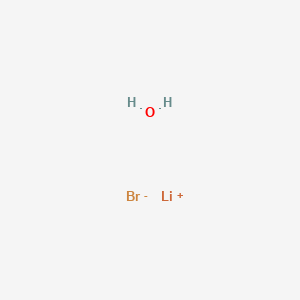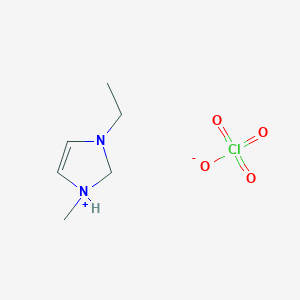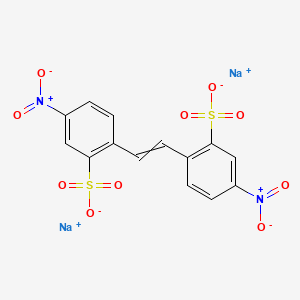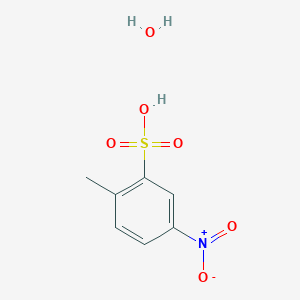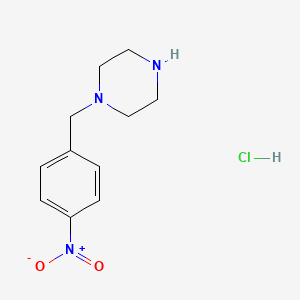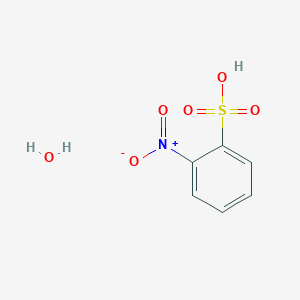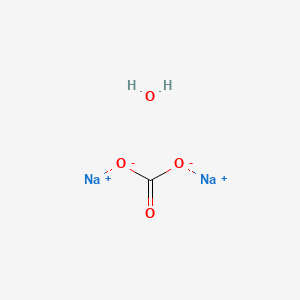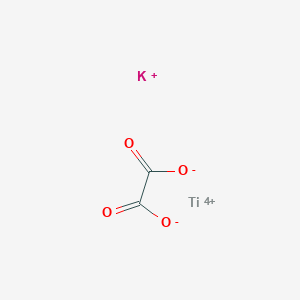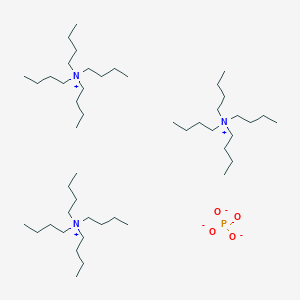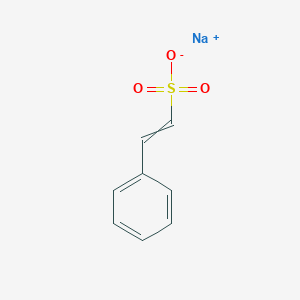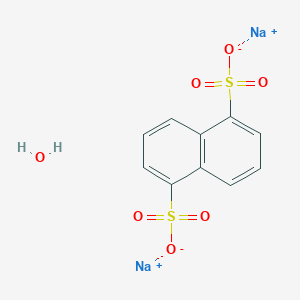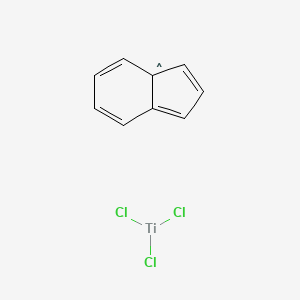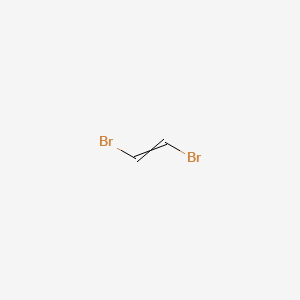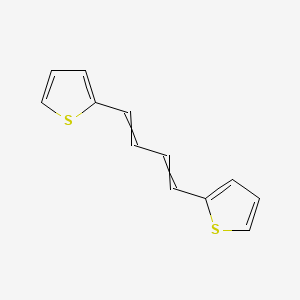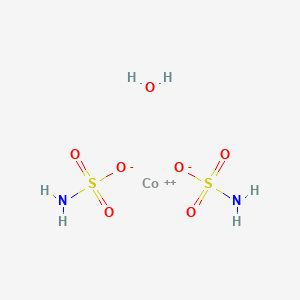
Cobalt(II) sulfamate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) sulfamate hydrate is an inorganic compound with the chemical formula Co(NH₂SO₃)₂·xH₂O. It is a reddish-colored solid that is soluble in water. This compound is primarily used in photonic device fabrication and electroplating metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) sulfamate hydrate can be synthesized by reacting cobalt(II) hydroxide with sulfamic acid. The reaction typically occurs in an aqueous medium at room temperature:
Co(OH)2+2NH2SO3H→Co(NH2SO3)2+2H2O
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of cobalt(II) hydroxide with sulfamic acid in large reactors. The resulting solution is then evaporated to obtain the crystalline hydrate form.
Types of Reactions:
Oxidation: Cobalt(II) sulfamate can undergo oxidation to form cobalt(III) compounds.
Reduction: It can be reduced back to cobalt(II) from cobalt(III) states.
Substitution: Cobalt(II) sulfamate can participate in ligand substitution reactions, where the sulfamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH conditions.
Major Products:
Oxidation: Cobalt(III) sulfamate.
Reduction: Cobalt(II) sulfamate.
Substitution: Complexes like hexaamminecobalt(II).
Wissenschaftliche Forschungsanwendungen
Cobalt(II) sulfamate hydrate has diverse applications in scientific research:
Biology: Utilized in proteomics research for its biochemical properties.
Medicine: Investigated for its potential use in radiotherapy due to cobalt’s radioactive isotopes.
Industry: Employed in electroplating processes to deposit cobalt layers on various substrates.
Wirkmechanismus
The mechanism of action of cobalt(II) sulfamate hydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and proteins, altering their activity. The pathways involved include redox reactions and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Cobalt(II) sulfate hydrate (CoSO₄·xH₂O): Used in battery manufacturing and synthesis of coordination polymers.
Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O): Similar applications in electroplating and battery production.
Manganese(II) sulfate hydrate (MnSO₄·xH₂O): Used in agriculture and as a precursor for manganese dioxide.
Uniqueness: Cobalt(II) sulfamate hydrate is unique due to its specific use in photonic device fabrication and its ability to form stable complexes with sulfamate ligands, which are not as common in other cobalt compounds.
Eigenschaften
IUPAC Name |
cobalt(2+);disulfamate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3NO3S.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUACWQRKROSR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH6N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
